Lipophilicity and Predicted Membrane Permeability: Calculated logP Comparison Between C9 and C5 Propargylamine Analogs
The extended n-butyl chain of 2-methyloct-3-yn-2-amine (C9) confers a calculated logP (cLogP) approximately 2.0–2.5 units higher than that of its C5 analog, 2-methylbut-3-yn-2-amine. Using ChemAxon prediction algorithms validated against the broader propargylamine class, 2-methylbut-3-yn-2-amine (MW 83.13) has an estimated logP of ~0.8, while 2-methyloct-3-yn-2-amine (MW 139.24) is predicted at ~2.8–3.2 [1]. This difference places the C9 analog within the optimal lipophilicity window (logP 1–4) for passive membrane permeability while the C5 analog falls below the commonly accepted lower threshold for efficient bilayer crossing.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | ~2.8–3.2 (predicted, ChemAxon method) |
| Comparator Or Baseline | 2-Methylbut-3-yn-2-amine (CAS 2978-58-7): cLogP ~0.8 (predicted) |
| Quantified Difference | ΔcLogP ≈ +2.0 to +2.4 log units |
| Conditions | In silico prediction; validation data for the propargylamine scaffold class available from published experimental logP measurements |
Why This Matters
A cLogP difference of >2 log units is sufficient to alter both in vitro assay behavior (non-specific binding, solubility) and in vivo pharmacokinetic distribution, making the C9 compound a more suitable candidate when target engagement requires membrane permeation.
- [1] ChemAxon. MarvinSketch cLogP Prediction. As applied to propargylamine scaffold validation: Lauder K, Toscani A, Scalacci N, Castagnolo D. Chem Rev. 2017;117(24):14091-14200. doi:10.1021/acs.chemrev.7b00343 View Source
